molecular formula C23H23NO3S2 B5239501 (5Z)-5-[[2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5239501
M. Wt: 425.6 g/mol
InChI Key: SBCRFMDTQRFMEB-QNGOZBTKSA-N
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Description

The compound “(5Z)-5-[[2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-haloketone. For this specific compound, the synthetic route may involve the following steps:

    Formation of the Thiazolidinone Ring: The reaction between a thioamide and an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Phenyl and Phenoxy Groups: The phenyl and phenoxy groups can be introduced through nucleophilic substitution reactions.

    Final Modifications: The final modifications to introduce the 2,4-dimethylphenoxy and other substituents can be achieved through various organic reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Thiazolidinones have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar biological activities.

Medicine

Potential therapeutic applications include anti-inflammatory, anticancer, and antidiabetic effects. Research may focus on its efficacy and safety in treating various diseases.

Industry

The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of thiazolidinones typically involves interaction with specific molecular targets, such as enzymes or receptors. This compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[[2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinones such as:

Uniqueness

The unique structural features, such as the specific substituents on the aromatic rings and the thiazolidinone core, contribute to its distinct chemical and biological properties. These differences may result in varying degrees of activity and specificity in its applications.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S2/c1-4-11-24-22(25)21(29-23(24)28)15-18-7-5-6-8-20(18)27-13-12-26-19-10-9-16(2)14-17(19)3/h4-10,14-15H,1,11-13H2,2-3H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCRFMDTQRFMEB-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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